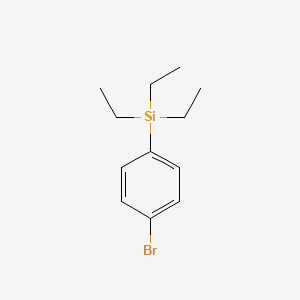
(4-Bromophenyl)triethylsilane
描述
(4-Bromophenyl)triethylsilane is an organosilicon compound characterized by the presence of a bromophenyl group attached to a triethylsilane moiety
准备方法
Synthetic Routes and Reaction Conditions: (4-Bromophenyl)triethylsilane can be synthesized through several methods. One common approach involves the palladium-catalyzed reaction between 4-bromo-1-iodobenzene and triethylsilane. This reaction typically requires a palladium catalyst, such as Pd(PPh3)4, and a base, like potassium carbonate, under an inert atmosphere .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .
化学反应分析
Types of Reactions: (4-Bromophenyl)triethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The triethylsilane moiety can participate in reduction reactions, often facilitated by catalysts like boron trifluoride or platinum.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction Reactions: Triethylsilane itself acts as a reducing agent, often in the presence of catalysts like boron trifluoride (BF3) or platinum (Pt).
Major Products:
Substitution Reactions: Products typically include substituted phenyltriethylsilanes, depending on the nucleophile used.
Reduction Reactions: Products often include reduced hydrocarbons or silyl ethers, depending on the specific reaction conditions.
科学研究应用
(4-Bromophenyl)triethylsilane has a wide range of applications in scientific research:
作用机制
The mechanism of action of (4-Bromophenyl)triethylsilane in chemical reactions involves the activation of the silicon-hydrogen bond. This activation facilitates various transformations, such as reduction and substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used .
相似化合物的比较
(4-Bromophenylethynyl)trimethylsilane: Similar in structure but with a trimethylsilane group instead of triethylsilane.
Triethylsilane: A simpler compound without the bromophenyl group, commonly used as a reducing agent in organic synthesis.
Uniqueness: (4-Bromophenyl)triethylsilane is unique due to the presence of both the bromophenyl and triethylsilane groups, which confer distinct reactivity and versatility in various chemical transformations. Its ability to undergo both substitution and reduction reactions makes it a valuable reagent in organic synthesis .
属性
IUPAC Name |
(4-bromophenyl)-triethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrSi/c1-4-14(5-2,6-3)12-9-7-11(13)8-10-12/h7-10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOSGIAQYGLJMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


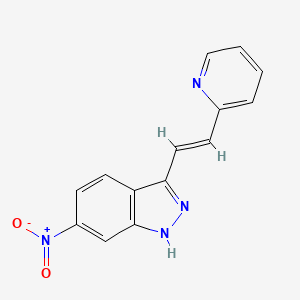
![1-Piperidinecarboxylic acid, 4-[(2-cyanophenyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B3246809.png)

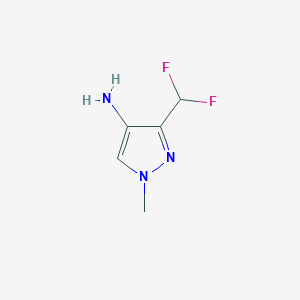
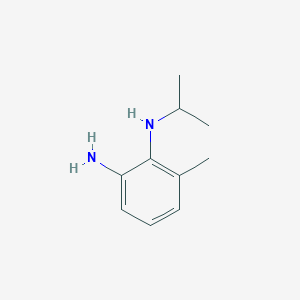
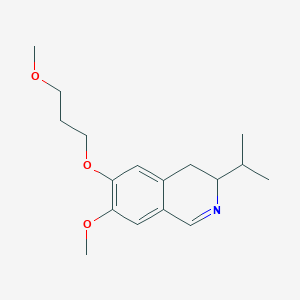
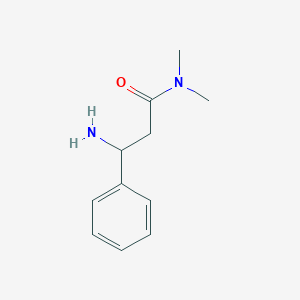
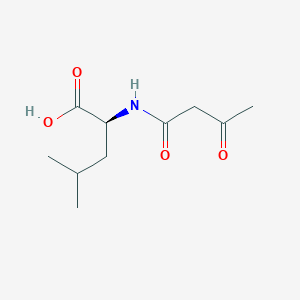
![4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B3246862.png)
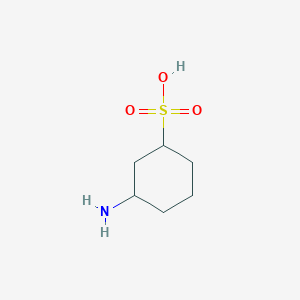
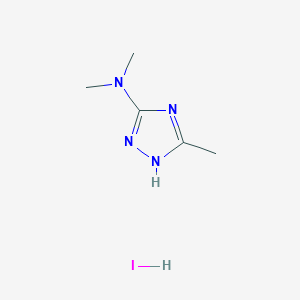
![2-[(Pyridin-4-ylmethyl)amino]acetic acid dihydrochloride](/img/structure/B3246876.png)
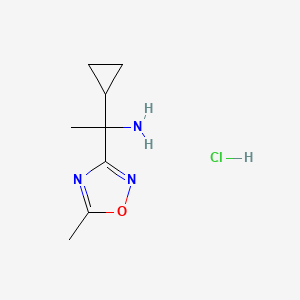
![Thieno[3,2-b]pyridine-6-sulfonamide](/img/structure/B3246884.png)
